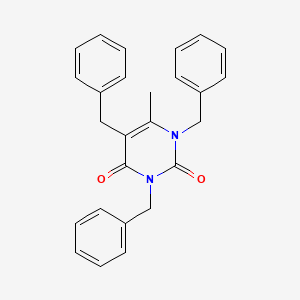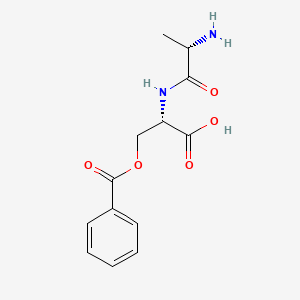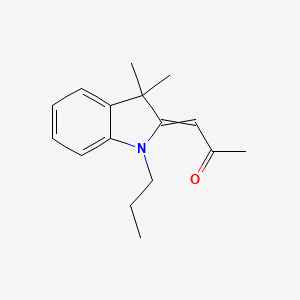
1-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure with an indole core, making it a subject of interest for various scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,3-dimethyl-1-propylindoline with propan-2-one under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product. Industrial production methods may involve optimized reaction conditions and purification techniques to ensure large-scale synthesis with high efficiency.
Análisis De Reacciones Químicas
1-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring, allowing the introduction of various functional groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as antiviral, anticancer, and anti-inflammatory activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions involving indole derivatives.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
1-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)propan-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid involved in protein synthesis. The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
874281-98-8 |
|---|---|
Fórmula molecular |
C16H21NO |
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
1-(3,3-dimethyl-1-propylindol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C16H21NO/c1-5-10-17-14-9-7-6-8-13(14)16(3,4)15(17)11-12(2)18/h6-9,11H,5,10H2,1-4H3 |
Clave InChI |
XGJXUPGFHWXHDP-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=CC=CC=C2C(C1=CC(=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]-](/img/structure/B14194845.png)

![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B14194864.png)

![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)
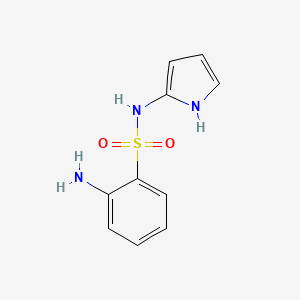
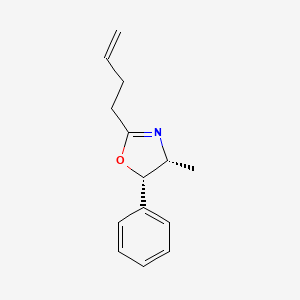

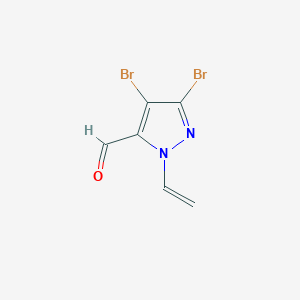
![Ethyl 2-methylbenzo[H]quinoline-3-carboxylate](/img/structure/B14194907.png)


